4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol
Overview
Description
4-(Hydroxymethyl)bicyclo[222]octan-1-ol is an organic compound with the molecular formula C9H16O2 It is a bicyclic alcohol featuring a hydroxymethyl group attached to the fourth carbon of the bicyclo[222]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.2]octane, a bicyclic hydrocarbon.
Hydroxylation: The bicyclo[2.2.2]octane undergoes hydroxylation to introduce a hydroxyl group at the first carbon position, forming bicyclo[2.2.2]octan-1-ol.
Hydroxymethylation: The hydroxylated intermediate is then subjected to hydroxymethylation, where a hydroxymethyl group is introduced at the fourth carbon position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the hydroxylation and hydroxymethylation reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The hydroxyl group can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Carboxymethyl)bicyclo[2.2.2]octan-1-ol or 4-(Formylmethyl)bicyclo[2.2.2]octan-1-ol.
Reduction: Formation of bicyclo[2.2.2]octane.
Substitution: Formation of various substituted bicyclo[2.2.2]octane derivatives.
Scientific Research Applications
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octan-1-ol: Lacks the hydroxymethyl group at the fourth carbon position.
4-(Methoxymethyl)bicyclo[2.2.2]octan-1-ol: Contains a methoxymethyl group instead of a hydroxymethyl group.
4-(Hydroxymethyl)bicyclo[2.2.1]heptan-1-ol: Features a different bicyclic structure with a similar functional group arrangement.
Uniqueness
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol is unique due to its specific bicyclic structure and the presence of both hydroxyl and hydroxymethyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-7-8-1-4-9(11,5-2-8)6-3-8/h10-11H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPTVDBWTSIOKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601277101 | |
Record name | 4-Hydroxybicyclo[2.2.2]octane-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601277101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72948-89-1 | |
Record name | 4-Hydroxybicyclo[2.2.2]octane-1-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72948-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxybicyclo[2.2.2]octane-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601277101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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